4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol
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Overview
Description
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol is an organic compound characterized by the presence of a chloro, methoxy, and fluorophenol group
Preparation Methods
The synthesis of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-chloro-2-methoxyphenylboronic acid, which is then subjected to a Suzuki coupling reaction with a fluorophenol derivative under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol can be compared with similar compounds such as:
4-Chloro-2-methoxyphenol: This compound lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
4-Fluoro-2-methoxyphenol: This compound lacks the chlorine atom, which can also influence its properties and applications.
4-(4-Chloro-2-methoxyphenyl)-3-chlorophenol: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-6-8(14)2-4-11(13)10-5-3-9(16)7-12(10)15/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCBTGVJVXCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684418 |
Source
|
Record name | 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-88-9 |
Source
|
Record name | 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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